molecular formula C42H58NO+ B15291286 iso-A 2E

iso-A 2E

Cat. No.: B15291286
M. Wt: 592.9 g/mol
InChI Key: WPWFMRDPTDEJJA-HYQJUSHRSA-N
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Description

The term “Iso-A” appears across diverse scientific contexts, each representing distinct compounds or structural variants. This article focuses on two primary domains where “Iso-A” is rigorously studied: neurotoxic algal isomers and β-amyloid peptide modifications in neurodegenerative disease.

Properties

Molecular Formula

C42H58NO+

Molecular Weight

592.9 g/mol

IUPAC Name

2-[2-[(1Z,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol

InChI

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30-

InChI Key

WPWFMRDPTDEJJA-HYQJUSHRSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(/C)\C=C\C=C(/C)\C=C\C3=C(CCCC3(C)C)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Iso-A 2E undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Iso-A 2E exerts its effects by accumulating in the retinal pigment epithelium and forming lipofuscin. This accumulation leads to oxidative stress and phototoxicity, which can damage retinal cells and contribute to vision loss. The molecular targets involved include various cellular pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Domoic Acid (DA): The primary toxin with high affinity for kainate (KA) receptors (Ki = 3.35 nM). It induces excitotoxicity by overactivating ionotropic glutamate receptors .
  • Iso-A : A DA isomer with 40-fold lower KA receptor affinity (Ki = 130 nM) but retained activity at AMPA receptors. Its reduced potency in hippocampal CA1 regions suggests divergent neurotoxic mechanisms compared to DA .
  • Iso-E and Iso-D: Minor isomers detected in Pseudo-nitzschia strains. Their structural similarities to DA and Iso-A imply shared biosynthetic pathways, but their receptor interactions remain uncharacterized .
  • Iso-C : Exhibits 240-fold lower KA receptor affinity than DA (Ki = 804 nM), indicating minimal contribution to excitotoxicity compared to Iso-A .

Table 1: Receptor Affinity and Toxicity of Domoic Acid Isomers

Compound KA Receptor Affinity (Ki) Relative Potency to DA Role in Toxicity
DA 3.35 nM 1x Primary neurotoxin
Iso-A 130 nM ~1/40x AMPA/KA receptor agonist
Iso-C 804 nM ~1/240x Minimal excitotoxicity
Iso-E N/A N/A Undetermined

Sources:

Ecological and Analytical Significance

  • Toxin Profiles : In Argentine Pseudo-nitzschia strains, DA dominates (1.09–1.62 pg cell⁻¹), followed by Iso-A, epi-DA, Iso-E, and Iso-D . Similar profiles in New Zealand strains include Iso-C, suggesting geographic variability in isomer production .

Aβ vs. Iso-Aβ in Alzheimer’s Disease

Structural Modifications and Pathogenicity

  • Aβ (Non-isomerized): Binds α7nAChR with picomolar affinity, inducing receptor internalization and mild neurotoxicity .
  • Iso-Aβ : Asp7 isomerization enhances α7nAChR inhibition, exacerbating synaptic dysfunction and amyloidogenesis. Iso-Aβ injections in mice accelerate plaque formation and neuronal loss compared to wild-type Aβ .

Table 2: Comparative Effects of Aβ and Iso-Aβ

Property Iso-Aβ
Asp7 Isomerization No Yes
α7nAChR Inhibition Moderate Enhanced
Amyloid Plaque Formation Baseline Accelerated
Neurotoxicity in AD Contributory Central

Source:

Mechanistic Insights

  • Cholinergic Dysfunction : Iso-Aβ’s stronger inhibition of α7nAChR reduces acetylcholine signaling, directly linking it to cognitive decline in AD .
  • Therapeutic Implications: Targeting Iso-Aβ-specific pathways (e.g., isomerization inhibitors) may offer novel AD treatments .

Notes on Terminological Overlap

The term “Iso-A” is context-dependent:

  • Marine Toxins : Refers to domoic acid isomers.
  • Neuroscience: Denotes isomerized β-amyloid.
  • Material Science : ISO-A may reference technical standards (e.g., resin additives, paper sizes) unrelated to biochemical compounds .

Researchers must clarify the experimental system and nomenclature to avoid misinterpretation.

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